[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate
CAS No.: 76330-20-6
Cat. No.: VC1570810
Molecular Formula: C6H13NO8S
Molecular Weight: 259.24 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 76330-20-6 |
---|---|
Molecular Formula | C6H13NO8S |
Molecular Weight | 259.24 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate |
Standard InChI | InChI=1S/C6H13NO8S/c7-3(1-8)6(15-16(12,13)14)5(11)4(10)2-9/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 |
Standard InChI Key | GXYKBDAKQXPXFV-SLPGGIOYSA-N |
Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)O)O)O)O |
SMILES | C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O |
Canonical SMILES | C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O |
Introduction
Chemical Identity and Nomenclature
Basic Identification
[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate is a precisely defined chemical entity with several standardized identifiers used in scientific and regulatory contexts. The compound is registered with CAS number 76330-20-6, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C6H13NO8S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is essentially a glucosamine molecule with a sulfate group specifically attached at the 3-O position, giving it distinctive chemical and biological properties compared to unmodified glucosamine.
The IUPAC name [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate precisely describes its chemical structure, including the stereochemistry at its four chiral centers. The (2R,3R,4R,5R) designation indicates the specific three-dimensional arrangement of substituents at each stereogenic carbon atom, which is crucial for its biological recognition and function. This level of stereochemical detail is essential when discussing compounds intended for biological or pharmaceutical applications.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature, reflecting its relationship to glucosamine and its specific sulfation pattern. Common alternative names include:
Synonym | Description |
---|---|
3-O-sulfate glucosamine | Highlights the position of sulfation |
3-O-sulfated glucosamine | Alternative wording for the sulfation pattern |
Glucosamine 3-O-sulfate | Emphasizes the glucosamine base structure |
D-Glucosamine-3-O-sulphate | Specifies the D-isomer of glucosamine |
2-Amino-2-deoxy-D-glucose 3-sulfate | Alternative systematic name |
2-Amino-2-deoxy-D-glucose 3-(hydrogen sulfate) | Full systematic name with hydrogen sulfate designation |
These various designations appear throughout the scientific literature, sometimes causing confusion when tracking research related to this compound. The diversity of nomenclature reflects both the historical development of carbohydrate chemistry and the different contexts in which this molecule has been studied.
Structural Characteristics and Properties
Molecular Structure
The molecular structure of [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate features a glucosamine backbone with a sulfate group attached specifically at the 3-position hydroxyl group. This creates a negatively charged moiety that significantly influences the compound's physicochemical properties and biological interactions. The presence of an amino group at the 2-position and hydroxyl groups at the 4, 5, and 6 positions creates a molecule with both polar and ionic characteristics.
The compound contains four defined atom stereocenters, giving it a specific three-dimensional configuration that is crucial for its biological recognition. This stereochemical arrangement determines how the molecule interacts with enzymes, receptors, and other biological macromolecules. The complexity value of 311 reflects the intricate nature of this relatively small but stereochemically complex molecule.
Physicochemical Properties
Based on the computed properties, [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate exhibits the following physicochemical characteristics:
Property | Value | Significance |
---|---|---|
Molecular Weight | 259.24 g/mol | Relatively small molecular weight |
XLogP3 | -6.4 | Highly hydrophilic nature |
Hydrogen Bond Donor Count | 5 | High capacity for hydrogen bonding |
Hydrogen Bond Acceptor Count | 9 | Extensive hydrogen bond accepting capability |
Rotatable Bond Count | 7 | Moderate conformational flexibility |
Topological Polar Surface Area | 176 | Large polar surface area |
Heavy Atom Count | 16 | Moderate molecular complexity |
The negative XLogP3 value (-6.4) indicates high hydrophilicity, which is expected given the presence of multiple hydroxyl groups and the charged sulfate moiety. This property contributes to its water solubility and likely influences its distribution in biological systems. The high numbers of hydrogen bond donors (5) and acceptors (9) suggest that the compound can form numerous hydrogen bonds with surrounding water molecules and biological receptors, further contributing to its solubility and potential for specific molecular recognition.
Biological Significance and Function
Role in Heparin Structure
In the context of heparin-based compounds, the 3-O-sulfated glucosamine residue has been studied as part of synthetic heparin derivatives designed for anticoagulant applications. The specific stereochemistry and sulfation pattern of this glucosamine derivative are thought to contribute to the recognition of heparin by specific proteins in the coagulation pathway. Understanding the structural requirements for this recognition has been a focus of research aimed at developing more selective and safer anticoagulant medications.
Antiproliferative Activity
One of the most significant research findings related to [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate concerns its supposed role in heparin's antiproliferative effects. Heparin has been observed to inhibit vascular remodeling associated with hypoxic pulmonary hypertension, and early studies of synthetic pentasaccharide fragments attributed this antiproliferative effect on smooth muscle cells to the presence of 3-O-sulfate on the internal glucosamine.
Synthetic Approaches and Analysis
Synthesis Methods
While the search results do not provide specific details on the synthesis of [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate itself, they do reference synthetic heparin-based compounds that would incorporate this or similar structural elements. The patent information mentions "synthesis reaction" in the context of heparin-based anticoagulants, suggesting established methods exist for preparing such sulfated carbohydrate derivatives.
Typical synthetic approaches for sulfated carbohydrates generally involve protecting non-target hydroxyl groups, regioselective sulfation of the desired position (in this case, the 3-O position), and subsequent deprotection steps. The specificity of the sulfation pattern and the maintenance of the correct stereochemistry at multiple chiral centers present significant synthetic challenges that require careful control of reaction conditions and purification techniques.
Analytical Methods
The detection and quantification of glucosamine derivatives, potentially including [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate, can be accomplished using various analytical techniques. High-performance liquid chromatography (HPLC) with FMOC-Su derivatization has been utilized for the determination of glucosamine in raw materials and dietary supplements containing glucosamine sulfate and/or glucosamine hydrochloride.
While the search results don't provide specific analytical methods developed exclusively for 3-O-sulfated glucosamine, the techniques used for related glucosamine derivatives likely provide a foundation for its analysis. Additional analytical approaches for sulfated carbohydrates typically include mass spectrometry for structural confirmation, NMR spectroscopy for detailed structural analysis, and capillary electrophoresis for separation of closely related sulfated compounds.
Applications and Research Directions
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